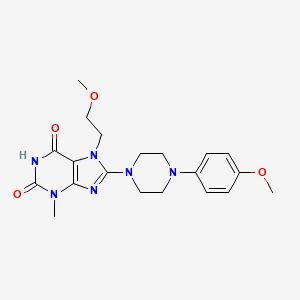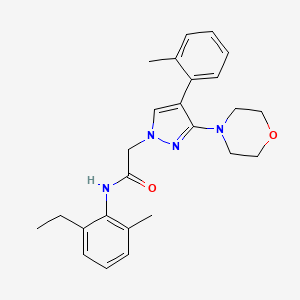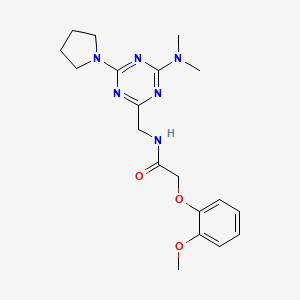
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide, also known as BAY-61-3606, is a small molecule inhibitor of the platelet glycoprotein VI (GPVI) receptor. It was first synthesized in 2005 by researchers at Bayer Healthcare AG and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide works by binding to the GPVI receptor on platelets, thereby preventing the binding of collagen and other ligands that activate platelet aggregation and thrombus formation. This leads to a reduction in platelet activation and a decrease in thrombotic events.
Biochemical and Physiological Effects
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction in thrombus formation, inhibition of tumor growth and metastasis, and reduction in pro-inflammatory cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide for lab experiments is its specificity for the GPVI receptor, which allows for targeted inhibition of platelet activation and thrombus formation. However, one limitation is that it may not be effective in all cases of thrombotic disease, as some thrombi may be formed through other mechanisms.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide, including:
1. Development of more potent and selective inhibitors of the GPVI receptor.
2. Investigation of the potential use of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide in combination with other anti-thrombotic agents.
3. Evaluation of the potential use of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide in the treatment of other diseases such as cancer and inflammation.
4. Investigation of the potential use of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide as a diagnostic tool for platelet activation and thrombus formation.
Synthesemethoden
The synthesis of N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide involves a multi-step process starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-aminonicotinamide to form the intermediate, which is subsequently reacted with benzoyl chloride to form the final product, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. In cardiovascular disease, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to inhibit platelet aggregation and thrombus formation, making it a potential treatment for thrombotic events such as heart attacks and strokes. In cancer, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to inhibit the growth and metastasis of tumor cells by targeting the GPVI receptor. In inflammation, N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(6-benzamidopyridin-3-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c19-15-10-13(8-9-20-15)18(25)22-14-6-7-16(21-11-14)23-17(24)12-4-2-1-3-5-12/h1-11H,(H,22,25)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZCZJOELPUJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)butanamide](/img/structure/B2385519.png)
![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)
![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)





![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)


![4-[6-Methyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2385541.png)